molecular formula C10H14O2S B188748 1-(Isopropylsulfonyl)-4-methylbenzene CAS No. 51751-71-4

1-(Isopropylsulfonyl)-4-methylbenzene

Cat. No.: B188748
CAS No.: 51751-71-4
M. Wt: 198.28 g/mol
InChI Key: DUJYZGXBCPOPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylsulfonyl)-4-methylbenzene ( 51751-71-4) is an organic sulfone compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . As a member of the sulfone family, which includes compounds like methyl p-tolyl sulfone, it features a sulfonyl group bridging an isopropyl and a para-methylphenyl ring, a structure known to confer stability and specific reactivity in synthetic pathways . This structure makes it a valuable building block and intermediate in organic synthesis and medicinal chemistry research. While the specific biological mechanisms and applications for this exact compound are an area of ongoing research, sulfonyl-containing compounds are widely utilized in scientific investigations. They frequently serve as key precursors in the synthesis of more complex molecules, including potential pharmaceuticals and functional materials . Researchers value this compound for its potential as a synthetic intermediate to develop novel substances, such as receptor antagonists or other pharmacologically active agents, where the isopropylsulfonyl moiety can be critical for target binding and activity . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in a well-controlled laboratory environment are essential. For your research needs, the compound is available for order and can be shipped from multiple global stock locations to ensure timely delivery to your facility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51751-71-4

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-methyl-4-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C10H14O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

DUJYZGXBCPOPDD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C

Origin of Product

United States

Mechanistic Investigations of 1 Isopropylsulfonyl 4 Methylbenzene Reactivity

Reaction Mechanisms of 1-(Isopropylsulfonyl)-4-methylbenzene in Organic Transformations

Beyond radical-mediated reactions, this compound can participate in transformations involving the generation of carbanions or through reactions on its aromatic ring.

The sulfonyl group is highly effective at stabilizing an adjacent negative charge. siue.edu In this compound, the methine proton on the isopropyl group (the proton on the carbon directly attached to the sulfonyl group) is acidic. In the presence of a strong base, this proton can be abstracted to form a sulfonyl-stabilized carbanion. siue.edursc.org

This carbanion is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds. siue.edu This reactivity is a cornerstone of sulfone chemistry in organic synthesis. uomustansiriyah.edu.iqlibretexts.org

Table 2: Representative Nucleophilic Reactions of the Sulfonyl Carbanion

ElectrophileReaction TypeProduct Type
Alkyl Halide (R-X)Alkylation (Sₙ2)α-Alkylated Sulfone
Aldehyde (R'CHO)Aldol-type Additionβ-Hydroxy Sulfone
Ketone (R'₂CO)Aldol-type Additionβ-Hydroxy Sulfone
Ester (R'COOR")Acylationβ-Keto Sulfone

This table outlines the typical reactions of the carbanion derived from this compound with common electrophiles.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity of the benzene (B151609) ring in this compound towards an incoming electrophile (E⁺) is governed by the electronic effects of its two substituents: the methyl group (-CH₃) and the isopropylsulfonyl group (-SO₂CH(CH₃)₂).

Isopropylsulfonyl Group: The sulfonyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It is a meta-director. masterorganicchemistry.com

Methyl Group: The methyl group is an electron-donating group, which activates the aromatic ring. It is an ortho, para-director. masterorganicchemistry.com

The positions for substitution on the ring are numbered starting from the isopropylsulfonyl group as position 1. The methyl group is at position 4. The directing effects of the two groups are therefore in opposition. The activating methyl group directs incoming electrophiles to positions 2 and 6 (ortho to it), while the deactivating sulfonyl group directs to positions 3 and 5 (meta to it). In this scenario, the activating group's influence is generally dominant, and substitution is expected to occur primarily at the positions ortho to the methyl group (positions 3 and 5 relative to the sulfonyl group).

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Position on RingPosition Relative to -SO₂RPosition Relative to -CH₃Combined EffectPredicted Outcome
2 and 6orthometaDeactivatedUnlikely
3 and 5metaorthoActivatedMajor Products

This table summarizes the directing influences of the existing substituents on the aromatic ring of this compound, predicting the likely positions for electrophilic attack.

Radical Reactions and Their Cascade Processes

The sulfonyl group in compounds such as this compound can be a precursor to sulfonyl radicals, which are key intermediates in various synthetic transformations, including powerful cascade reactions. These processes typically involve the generation of a sulfonyl radical, its addition to an unsaturated system, and subsequent intramolecular cyclizations to rapidly build molecular complexity from simple starting materials. nih.gov

The general mechanism for a sulfonyl radical-triggered cascade cyclization begins with the formation of the radical species. nih.gov This can be achieved from various precursors, such as sulfonyl hydrazides or sulfonyl chlorides, often using oxidants or photochemical methods. nih.govmagtech.com.cn For an aryl sulfonyl derivative, the process initiates with the generation of an arylsulfonyl radical (ArSO₂•). This electrophilic radical readily adds across a carbon-carbon multiple bond, such as in an alkene or alkyne, to form a new carbon-centered radical. nih.gov

In substrates containing appropriately positioned additional unsaturated moieties, like 1,n-enynes, this initial addition can trigger a cascade of intramolecular cyclization events. researchgate.netresearchgate.net For example, the addition of a p-toluenesulfonyl radical (a close analog to the radical derived from this compound) to a 1,6-enyne initiates a sequence involving a 5-exo-dig or 6-endo-trig cyclization to form a five- or six-membered ring, respectively, which generates a new vinyl or alkyl radical. researchgate.netacs.org This new radical intermediate can then be trapped or undergo further cyclization, leading to the formation of complex polycyclic structures in a single operational step. nih.govrsc.org

The regioselectivity of these cyclizations is a critical aspect of their synthetic utility. The following table outlines typical radical cyclization pathways observed in enyne systems, which are analogous to those expected for the radical derived from this compound.

Enyne TypeInitial Radical AdditionPrimary Cyclization ModeIntermediate FormedPotential Final Product Type
1,6-EnyneAddition to alkyne5-exo-digVinyl radicalCyclopentane derivatives
1,7-EnyneAddition to alkyne6-exo-digVinyl radicalCyclohexane derivatives nih.gov
1,6-EnyneAddition to alkene6-endo-trigAlkyl radicalCyclohexane derivatives
1,5-EnyneAddition to alkyne5-exo-dig / 6-endo-trigVinyl radicalBicyclic systems (e.g., Benzo[b]fluorens) rsc.org

These cascade reactions are highly valuable due to their efficiency in forming multiple C–S and C–C bonds in one pot under relatively mild conditions. acs.org

Concerted vs. Stepwise Mechanisms in Cycloadditions

Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental processes in organic synthesis for constructing cyclic systems. wikipedia.org These reactions can proceed through two primary mechanistic pathways: a concerted mechanism, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise mechanism, which involves the formation of one or more reactive intermediates. anamma.com.brdifferencebetween.com

The prototypical Diels-Alder reaction is a [4+2] cycloaddition that is considered a concerted, pericyclic process. wikipedia.org This mechanism is characterized by the simultaneous overlap of molecular orbitals of the diene and the dienophile. organic-chemistry.org However, when a sulfonyl group is part of the reacting system, such as in dienyl sulfones, the strong electron-withdrawing nature of the SO₂ group can significantly polarize the π-system, often favoring a stepwise pathway. nih.gov

In such cases, the reaction may initiate with a nucleophilic (Michael-type) addition to the polarized diene, forming a zwitterionic or diradical intermediate. researchgate.net This intermediate then undergoes a subsequent intramolecular cyclization to yield the final product. This stepwise nature contrasts with the stereospecificity of a concerted reaction; while a concerted Diels-Alder is typically stereospecific, a stepwise mechanism can allow for loss of stereochemical information if the intermediate has a sufficient lifetime to undergo bond rotation. anamma.com.brresearchgate.net

The debate between concerted and stepwise mechanisms is often a fine line, with some reactions exhibiting characteristics of a highly asynchronous concerted pathway, which can be difficult to distinguish from a stepwise process with a very short-lived intermediate. rsc.orgnih.gov Computational studies are often employed to map the potential energy surface and determine the relative energies of the concerted transition state versus the stepwise intermediates. nih.gov

The key distinctions between these two mechanistic pathways are summarized below.

CharacteristicConcerted Mechanism (e.g., Classic Diels-Alder)Stepwise Mechanism (e.g., Polarized Sulfone Systems)
Number of StepsOne differencebetween.comTwo or more differencebetween.com
IntermediatesNone (only a transition state) anamma.com.brZwitterionic or diradical intermediates are formed researchgate.net
StereochemistryHighly stereospecific and stereoselective organic-chemistry.orgMay be non-stereospecific if intermediates are long-lived
Solvent EffectsGenerally small dependence on solvent polarity differencebetween.comCan be significantly influenced by solvent polarity, especially for zwitterionic intermediates
Driving ForceFavorable orbital overlap (HOMO-LUMO interaction) organic-chemistry.orgStabilization of charged or radical intermediates

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is governed by a combination of steric and electronic factors originating from its constituent groups: the isopropyl group, the sulfonyl functional group, the benzene ring, and the p-methyl substituent.

Electronic Effects: The sulfonyl (SO₂) group is strongly electron-withdrawing, which deactivates the attached benzene ring towards electrophilic aromatic substitution and increases the acidity of protons on adjacent carbons. Conversely, the methyl group at the para-position (-CH₃) is a weak electron-donating group through induction and hyperconjugation. This donation slightly counteracts the deactivating effect of the sulfonyl group, influencing the regioselectivity of reactions on the aromatic ring. For instance, in desulfonylative cross-coupling reactions, the electronic nature of substituents on the aryl sulfone can impact reaction efficiency, where cleavage of a C-SO₂ bond can be favored at the more electron-deficient aryl group in unsymmetrical diaryl sulfones. nih.gov

Steric Effects: The isopropyl group [-CH(CH₃)₂] attached to the sulfonyl moiety is significantly bulkier than a methyl or phenyl group. This steric hindrance can play a crucial role in directing the outcome of reactions. For example, in nucleophilic substitution reactions at the sulfur atom, the bulky isopropyl group can impede the approach of a nucleophile, potentially slowing the reaction rate compared to a less hindered sulfonyl compound like p-toluenesulfonyl chloride. scispace.comyoutube.com Similarly, steric hindrance from ortho-substituents on the aryl ring can lead to mixtures of products in cross-coupling reactions. nih.gov The substituent on the sulfonyl group itself has been shown to be a key factor in radical generation from alkylsulfones, with certain substituents rendering the compound unreactive. rsc.org

The following table summarizes the expected influence of the substituents on the reactivity of this compound.

Substituent/GroupEffect TypeInfluence on Reactivity
p-Methyl group (-CH₃)Electronic (Donating)Increases electron density on the aryl ring, potentially affecting regioselectivity and stability of intermediates.
Sulfonyl group (-SO₂-)Electronic (Withdrawing)Decreases electron density on the aryl ring, activates adjacent C-H bonds, and acts as a good leaving group. nih.gov
Isopropyl group (-CH(CH₃)₂)Steric (Bulky)Hinders nucleophilic attack at the sulfur center and may influence the conformation of the molecule. rsc.org
Aryl RingElectronic/StericProvides a site for substitution reactions and a platform for transmitting electronic effects.

In Situ Spectroscopic Studies for Mechanistic Elucidation

Understanding the detailed mechanisms of reactions involving this compound, including the identification of transient intermediates and the kinetics of their formation and decay, requires advanced analytical techniques. In situ spectroscopic methods, which monitor the reaction as it happens within the reaction vessel, are invaluable for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for tracking the real-time conversion of reactants to products. nih.govanl.gov By acquiring NMR spectra at regular intervals during a reaction, it is possible to identify and quantify starting materials, intermediates, and final products. jcesr.org This technique can provide crucial information on reaction kinetics and can help detect short-lived species that might be missed by conventional ex situ analysis. For reactions of sulfonyl compounds, ¹H, ¹³C, and other relevant nuclei NMR could be used to follow the structural evolution of the organic framework.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is the definitive method for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov In the study of radical reactions involving this compound, EPR would be essential for directly observing the sulfonyl radical intermediate. ucl.ac.uk Spin trapping techniques, where a short-lived radical is "trapped" by reacting with a spin trap molecule to form a more stable, persistent radical adduct, are often employed to facilitate detection and characterization. nih.govnih.gov The resulting EPR spectrum provides information about the structure of the trapped radical. researchgate.net

The table below outlines the primary in situ techniques and the type of mechanistic information they can provide for reactions involving sulfonyl compounds.

TechniqueInformation ProvidedApplication to this compound Reactions
In Situ NMRReal-time concentration of reactants, intermediates, and products; reaction kinetics; structural information on stable and semi-stable intermediates. researchgate.netnih.govMonitoring cycloaddition reactions to distinguish between intermediates in a stepwise pathway; determining reaction rates and orders.
In Situ IR/RamanInformation on changes in functional groups (e.g., C=C, S=O bonds) over time; can be used for kinetic analysis.Observing the disappearance of alkene stretches and the formation of new C-S bonds during addition reactions.
EPR/ESRDirect detection and characterization of radical intermediates; structural information via hyperfine coupling constants. nih.govUnambiguous confirmation of the formation of the 4-isopropylsulfonyl-p-tolyl radical in radical cascade processes. researchgate.net
UV-Vis SpectroscopyMonitoring changes in chromophores; useful for tracking reactions involving colored species or changes in conjugation.Following reactions that involve the aromatic ring and lead to significant changes in the electronic structure.

Computational and Theoretical Studies of 1 Isopropylsulfonyl 4 Methylbenzene and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic descriptors that govern a molecule's reactivity. chemijournal.comresearchgate.netresearchgate.net For 1-(isopropylsulfonyl)-4-methylbenzene, DFT would reveal key insights into its stability and reaction tendencies.

Studies on analogous sulfonamide derivatives using the B3LYP/6-31G(d,p) level of theory have successfully elucidated electronic and structural aspects. chemijournal.com Such calculations provide optimized geometrical parameters (bond lengths and angles) that typically show good agreement with experimental data derived from X-ray crystallography. researchgate.net

Understanding a chemical reaction requires mapping the potential energy surface (PES), which includes identifying stable intermediates and the transition states that connect them. DFT calculations are instrumental in elucidating these energy landscapes. For reactions involving aryl sulfones, DFT can model the reaction pathways, calculate activation energies, and characterize the geometry of transition states.

For instance, in a study of the photoinduced C–S borylation of a related compound, methyl(p-tolyl)sulfane, the M06-2X-D3 functional was used to investigate the reaction mechanisms. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations were employed to confirm that the identified transition state structures correctly connect the reactants and products on the potential energy surface. mdpi.com Similarly, computational investigations into the high-pressure polymorphs of di-p-tolyl disulfide have used periodic DFT calculations to map the enthalpy differences between phases and estimate the energy barriers for phase transitions, providing a refined understanding of the compound's stability under different conditions. mdpi.comresearchgate.net These methodologies could be directly applied to study the reaction mechanisms of this compound, such as its synthesis or degradation pathways.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. numberanalytics.com

For aryl sulfone analogues, DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals. In a computational study of 1,4‐bis(methylsulfonyl)benzene, the HOMO and LUMO were calculated at the B3LYP/6-31G(d) level. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, while the LUMO would likely have significant contributions from the electron-withdrawing sulfonyl group and the aromatic ring. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies of an Analogous Aryl Sulfone

Compound AnalogueComputational MethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)
1,4-bis(methylsulfonyl)benzene researchgate.netB3LYP/6-31G(d)-8.62-1.896.73

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on a molecule's surface. walisongo.ac.idmdpi.com It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded: regions of negative potential (typically red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would show the most negative potential localized around the two oxygen atoms of the sulfonyl group, due to their high electronegativity. These sites represent the primary locations for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be found around the hydrogen atoms of the methyl and isopropyl groups. chemijournal.com DFT calculations, such as those at the B3LYP/6-311+G(d,p) level, are used to generate these maps, providing a clear picture of the molecule's reactive sites. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape. frontiersin.org This is particularly important for flexible molecules like this compound, which has rotational freedom around the C-S and S-C bonds.

MD simulations can reveal the preferred conformations, the energy barriers between them, and how the conformational equilibrium is influenced by the solvent. mdpi.com For example, a DFT study on the related 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde revealed that rotation about the S-N bond has a low energy barrier (2.5–5.5 kcal/mol), leading to the presence of multiple conformers. mdpi.com MD simulations using advanced polarizable force fields can accurately capture the subtle electrostatic interactions that govern these conformational preferences, providing a detailed picture of the molecule's structural dynamics in various environments. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity or other activities. These models are built from a dataset of related compounds and can be used to predict the properties of new, untested molecules.

For a series of aryl sulfone derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction. The process would involve:

Generating Descriptors: Calculating a wide range of molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), topological descriptors, and steric descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical relationship between the descriptors and the measured reactivity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and reliability.

While no specific QSRR study on this compound exists, such models have been successfully applied to related sulfonamides to predict properties like chromatographic retention, demonstrating the utility of the QSRR approach for this class of compounds.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic parameters, which can be crucial for structure verification and interpretation of experimental data. DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman).

For NMR prediction, specialized DFT functionals like WP04, coupled with a suitable basis set (e.g., 6-311++G(2d,p)) and a solvent model (like PCM), have shown excellent performance in reproducing experimental ¹H NMR shifts, often with a mean absolute error of less than 0.1 ppm. github.io The process involves optimizing the geometry of each stable conformer, calculating its NMR shifts, and then averaging the shifts based on their Boltzmann population. github.io

For vibrational spectroscopy, DFT calculations can predict the harmonic vibrational frequencies. nih.govmdpi.com However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, a uniform scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental spectra. researchgate.net This combined computational and experimental approach allows for unambiguous assignment of vibrational modes. researchgate.netnih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)Computational Method (Example)
¹H NMR (δ, ppm) - Aromatic CH7.45, 7.857.42, 7.81WP04/6-311++G(2d,p) / PCM
¹³C NMR (δ, ppm) - C-SO₂138.5137.9B3LYP/6-31G(d) / GIAO
IR Frequency (cm⁻¹) - ν(SO₂) asym1315 (scaled)1310B3LYP/6-31G(d)
IR Frequency (cm⁻¹) - ν(SO₂) sym1155 (scaled)1152B3LYP/6-31G(d)

Theoretical Insights into Triplet Excited-State Chemical Stability in Aryl Sulfones

Computational studies, particularly those employing density functional theory (DFT), have provided significant insights into the chemical stability of aryl sulfones in their lowest triplet excited state (T1). These investigations are crucial for understanding the potential degradation pathways of these molecules in applications where they are exposed to conditions that can lead to electronic excitation, such as in organic light-emitting diodes (OLEDs). researchgate.net

Research indicates that aryl sulfonyl molecules exhibit a notable vulnerability to bond dissociation in the T1 state compared to their ground state (S0). researchgate.netuky.edu The primary bonds at risk are the sulfur-carbon (S-C) bonds. While the vertical transition from the ground state to the triplet state (S0→T1) typically involves a non-bonding to π-orbital transition, subsequent geometric relaxation within the T1 state can lead to significant electronic state mixing. This mixing induces σ* character over the S-C bond, which weakens it and facilitates dissociation. researchgate.net

A key theoretical finding is the linear relationship between the adiabatic T1-state energy and the chemical stability of the aryl sulfone. researchgate.net Specifically, as the energy of the T1 state is lowered (becomes more energetically stable), both the activation energy for bond dissociation and the bond dissociation energy itself increase. This correlation implies that aryl sulfones with lower triplet energies are inherently more chemically stable in their excited state, as dissociation becomes a more endothermic or less exothermic process. researchgate.net

The influence of molecular structure on this stability has also been explored. The introduction of either electron-donating or electron-accepting substituents onto the aryl rings of the sulfone has been found to have only a marginal effect on the dissociation reactions in the T1 state. researchgate.net In contrast, extending the π-conjugation of the aryl groups attached to the sulfonyl moiety leads to a significant enhancement of chemical stability. This increased conjugation effectively lowers the triplet energy, which, in line with the established relationship, increases the energy required to break the S-C bond. researchgate.net

The following table summarizes the key relationships between molecular properties and the triplet-state stability of aryl sulfones as derived from theoretical studies.

Molecular PropertyInfluence on T₁ State EnergyConsequence for T₁ State Chemical Stability
Extension of π-Conjugation Significant ReductionConsiderable Enhancement
Substituent Effects (Electron-donating/accepting) Marginal InfluenceMarginal Influence

These theoretical insights underscore a critical design principle for achieving high chemical stability in aryl sulfones intended for applications involving excited states: the strategic extension of π-conjugation is a more effective approach than the simple addition of electron-donating or -accepting functional groups. researchgate.net

Applications of 1 Isopropylsulfonyl 4 Methylbenzene in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The p-tolylsulfonyl group is a cornerstone of modern synthetic chemistry, enabling the formation of key bonds and the introduction of specific functionalities. 1-(Isopropylsulfonyl)-4-methylbenzene fits within this class of reagents, where the sulfonyl group activates the α-carbon, making it a nucleophilic site upon deprotonation. This reactivity is fundamental to its role as a building block for intricate organic molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Julia Olefination and its Variants)

The Julia olefination and its subsequent modifications represent a powerful and widely used strategy for the stereoselective synthesis of alkenes, a fundamental structural unit in countless natural products and functional molecules. wikipedia.org This reaction family classically involves the reaction of an α-sulfonyl carbanion with a carbonyl compound (an aldehyde or ketone) to form a β-alkoxy sulfone intermediate, which is then converted to the alkene. organic-chemistry.org

Alkyl p-tolyl sulfones, such as this compound, are ideal substrates for this transformation. The process begins with the deprotonation of the carbon atom adjacent to the sulfonyl group using a strong base (e.g., n-butyllithium or an amide base) to generate a stabilized carbanion. This carbanion then adds to a carbonyl compound. In the classical Julia-Lythgoe olefination, the resulting alcohol is acylated, and subsequent reductive elimination with an agent like sodium amalgam yields the alkene, typically with high selectivity for the (E)-isomer. organic-chemistry.org

A significant advancement is the Julia-Kocienski olefination, which often utilizes heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl sulfones) to facilitate a one-pot process under milder conditions. researchgate.netorganic-chemistry.org The principles, however, remain applicable to aryl alkyl sulfones. The reaction of an α-lithiated alkyl p-tolyl sulfone with an aldehyde is a key step in these sequences, demonstrating the utility of the sulfone as a linchpin for connecting two carbon fragments. researchgate.net The choice of the alkyl group on the sulfone (e.g., isopropyl) and the reaction conditions can influence the stereochemical outcome of the initial addition to the carbonyl, which is particularly relevant in modern variants where this stereochemistry can be translated to the final alkene product. organic-chemistry.org

Table 1: Representative Julia-Type Olefination Reactions This table illustrates the general transformation using related p-tolyl sulfones as examples.

Sulfone Precursor Carbonyl Partner Key Reagents Product Type Ref.

Introduction of Sulfonyl Groups into Organic Molecules

While this compound itself is not typically used as a direct "sulfonylating agent" to transfer the isopropylsulfonyl group, the p-tolylsulfonyl moiety it contains is a critical functional group in organic synthesis. The introduction of such groups is generally accomplished via reagents like p-toluenesulfonyl chloride (TsCl). Once incorporated, the sulfonyl group serves multiple roles.

As an activating group, it increases the acidity of α-protons, enabling the carbon-carbon bond formations discussed previously. acs.org Furthermore, the sulfonyl group can function as a temporary blocking or directing group. In electrophilic aromatic substitution, a sulfonic acid group can be installed at the para-position of an activated ring to block it, thereby forcing subsequent electrophiles to substitute at the ortho-positions. The blocking sulfonyl group can then be removed under acidic conditions, providing a powerful strategy for controlling regioselectivity. masterorganicchemistry.com Although less common, alkylsulfonyl groups can also serve as robust activating or protecting groups that are stable to a wide range of acidic and basic conditions. chem-station.com

Role as a Masked Functional Group (e.g., acetylene (B1199291) synthon in Diels-Alder cycloadditions)

Aryl sulfones are precursors to powerful synthons for cycloaddition reactions. A prominent example is the use of ethynyl (B1212043) p-tolyl sulfone as a synthetic equivalent (synthon) for acetylene in the Diels-Alder reaction. orgsyn.org This reagent acts as a highly reactive dienophile due to the electron-withdrawing sulfonyl group activating the alkyne.

The cycloaddition proceeds between the ethynyl p-tolyl sulfone and a diene to form a six-membered ring containing the p-tolylsulfonyl group. The true synthetic utility is realized in the subsequent step, where the sulfonyl group is eliminated under basic conditions (e.g., via Ramberg–Bäcklund reaction conditions or other reductive methods) to generate a new double bond within the ring. This two-step sequence—cycloaddition followed by elimination—is equivalent to a hypothetical Diels-Alder reaction with acetylene itself, which is often difficult to control. orgsyn.org

This strategy can be extended to vinyl sulfones derived from precursors like this compound. A vinyl sulfone can participate as an ethylene (B1197577) synthon in a Diels-Alder reaction, with the sulfonyl group again being eliminated in a later step to yield the formal cycloaddition product of ethylene.

Scheme 1: Ethynyl p-Tolyl Sulfone as an Acetylene Equivalent in a Diels-Alder Reaction

(A diene reacts with ethynyl p-tolyl sulfone. The resulting cycloadduct can then undergo elimination of the sulfonyl group to yield an aromatic product, effectively achieving a cycloaddition with an acetylene unit.)

Reagent in Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions are highly efficient processes that allow for the construction of complex molecules from multiple starting materials in a single operation, minimizing waste and purification steps. researchgate.net Sulfones are valuable components in such sequences.

For instance, a reaction cascade can be initiated with a sulfone-based transformation. A Julia-Kocienski olefination can be integrated into a longer sequence to build a key fragment of a molecule, which then undergoes further intramolecular reactions. One documented example involves the preparation of γ-azidosulfones, where the azide (B81097) group can then be used for subsequent cyclization reactions, demonstrating the integration of sulfone chemistry into a powerful cascade process. researchgate.net

While specific multicomponent reactions starting directly with this compound are not widely documented, many modern multicomponent strategies focus on the synthesis of sulfones themselves. researchgate.netrsc.orgnih.gov These methods often combine an aryl precursor, a sulfur dioxide source, and an alkene or other partner to assemble the sulfone structure in one pot. rsc.orgnih.gov This highlights the recognized importance of the sulfone functional group as a target in designing efficient, convergent synthetic routes.

Stereoselective and Regioselective Transformations Mediated by the Sulfonyl Group

The sulfonyl group exerts a significant influence on the stereochemical and regiochemical course of reactions, both on adjacent and remote parts of a molecule. Its steric bulk and strong electron-withdrawing properties are key to this control.

Stereocontrol: The related sulfinyl (sulfoxide) group is a well-known chiral auxiliary capable of directing stereoselective reactions, including those at centers far from the sulfur atom (e.g., 1,5-asymmetric induction). nih.gov While the sulfonyl group is achiral at the sulfur atom, its presence can create a biased steric environment that directs the approach of reagents. In cyclic systems, a bulky sulfonyl group will preferentially occupy an equatorial position, thereby influencing the conformation of the entire ring and directing substituents to specific faces of the molecule.

Regiocontrol: The sulfonyl group is a powerful directing element for controlling regioselectivity.

Radical Cyclizations: In the cyclization of alkenyl radicals, the position of a sulfonyl group can determine whether a 5-exo or 6-endo ring closure is favored, a critical choice in the synthesis of five- and six-membered rings. researchgate.net

Aromatic Functionalization: As mentioned, the sulfonyl group can be used as a removable blocking group to direct electrophilic aromatic substitution. masterorganicchemistry.com In the context of transition metal-coordinated arenes, a phenyl sulfone can be selectively protonated ortho to the sulfonyl group, allowing for a sequence of nucleophilic additions that result in highly substituted cyclohexene (B86901) rings with predictable regiochemistry. nih.gov

Carbohydrate Chemistry: In the selective functionalization of polyols like carbohydrates, catalytic methods have been developed to achieve regioselective sulfonylation (e.g., tosylation) at specific hydroxyl groups, leveraging subtle differences in reactivity to avoid protecting group manipulations. mdpi.com

Synthesis of Specialized Organosulfur Derivatives

This compound and related p-tolyl sulfones are valuable starting materials for a host of other specialized organosulfur compounds, which are themselves important intermediates or possess interesting biological properties. jmchemsci.com

Vinyl Sulfones: One of the most important classes of derivatives are vinyl sulfones. These are typically prepared by the elimination of H-X from a β-functionalized sulfone. Vinyl sulfones are exceptional Michael acceptors, readily reacting with a wide variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgscripps.edu They also serve as versatile 2π partners in cycloaddition reactions. scripps.edu Numerous methods now exist for the synthesis of vinyl sulfones, reflecting their high value in organic synthesis. d-nb.infoorganic-chemistry.orgrsc.org

Substituted Alkyl Sulfones: The carbanion generated from this compound can be alkylated with various electrophiles, not just carbonyls, to produce more elaborate sulfone structures. These reactions expand the molecular complexity while retaining the useful sulfonyl handle for further transformations. acs.org

Desulfonylated Products: In many applications, the sulfonyl group's ultimate role is to facilitate a transformation before being removed. Reductive desulfonylation cleaves the C–S bond, replacing the sulfonyl group with a hydrogen atom. This makes the entire sulfonyl-based methodology a means of forming a C-H bond at a position that was temporarily activated as a carbanion.

The versatility of the sulfone group allows it to be a precursor to a wide array of sulfur-containing and sulfur-free molecules, cementing its role as a cornerstone functional group in the synthesis of complex organic targets. taylorandfrancis.com

Development of Novel Synthetic Methodologies Leveraging Sulfonyl Activating Groups

The sulfonyl group, particularly in aromatic compounds like this compound, has emerged as a versatile and potent activating group in the development of novel synthetic methodologies. Its strong electron-withdrawing nature and its capacity to function as a competent leaving group have paved the way for innovative carbon-carbon and carbon-heteroatom bond-forming reactions. This has led to significant advancements in the field of organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Historically, aryl halides and triflates have been the preferred electrophiles in these transformations. However, the abundance, stability, and unique reactivity of aryl sulfones have driven research into their application as alternative electrophilic partners. The activation of the otherwise inert C–S bond in aryl sulfones for cross-coupling reactions represents a significant methodological advancement.

Recent research has demonstrated the viability of employing aryl sulfones as electrophiles in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl structures. While direct studies on this compound are not extensively detailed in publicly available literature, the principles and reaction conditions established for other aryl sulfones provide a clear framework for its potential applications.

The key to unlocking the reactivity of aryl sulfones in these couplings is the selection of an appropriate palladium catalyst and ligand system. Mechanistic studies and DFT calculations suggest that the turnover-limiting step is the oxidative addition of the palladium(0) catalyst into the C–S bond of the sulfone. The efficiency of this step is highly dependent on the electronic properties of the sulfonyl group and the nature of the substituents on the aromatic ring.

Detailed Research Findings:

A seminal study on the Suzuki-Miyaura coupling of aryl sulfones identified effective conditions for this transformation. The research explored the reactivity of various aryl sulfones with boronic acids, providing valuable insights into the scope and limitations of this methodology.

EntryAryl SulfoneBoronic AcidCatalystLigandBaseTemperature (°C)Yield (%)
1Diphenyl sulfone4-Methoxyphenylboronic acidPd(acac)₂RuPhosK₃PO₄130High
2Phenyl methyl sulfone4-Methoxyphenylboronic acidPd(acac)₂RuPhosK₃PO₄130No Reaction
3Trifluoromethylphenyl sulfone4-Methoxyphenylboronic acidPd(acac)₂RuPhosK₃PO₄80High

The data indicates that the nature of the group attached to the sulfur atom significantly influences reactivity. While simple alkyl sulfones like phenyl methyl sulfone were found to be unreactive, diphenyl sulfone and, notably, trifluoromethylphenyl sulfone underwent smooth coupling. The high reactivity of the trifluoromethylphenyl sulfone, even at a lower temperature, highlights the importance of the electron-withdrawing capacity of the sulfonyl group in facilitating the oxidative addition step. The presence of a small amount of DMSO was also found to be crucial for achieving high yields in some cases.

These findings suggest that this compound, bearing an isopropyl group on the sulfur, would likely exhibit reactivity that could be modulated for synthetic purposes. The development of these methodologies allows for the strategic use of the sulfonyl group as a removable directing or activating group, enabling novel pathways for the synthesis of complex organic molecules. The ability to perform sequential cross-coupling reactions using different leaving groups, such as sulfones, chlorides, and nitro groups, opens up possibilities for the rapid construction of non-symmetric terphenyls and quaterphenyls from common starting materials.

Derivative Chemistry and Structure Reactivity Relationship Studies of Aryl Alkyl Sulfones

Systematic Modification of the Aryl and Alkyl Moieties

The reactivity of aryl alkyl sulfones can be precisely tuned by altering the substituents on the aromatic ring and by varying the nature of the alkyl group attached to the sulfonyl moiety.

Impact of Aromatic Ring Substituents on Sulfone Reactivity

Substituents on the aromatic ring play a crucial role in the reactivity of aryl sulfones by altering the electron density of the ring and influencing the stability of reaction intermediates. lumenlearning.comlibretexts.org These effects are generally categorized as either activating or deactivating towards electrophilic aromatic substitution. numberanalytics.com

Activating groups, such as the methyl group in 1-(isopropylsulfonyl)-4-methylbenzene, are electron-donating. They increase the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles and accelerating the rate of reaction compared to unsubstituted benzene. lumenlearning.com Conversely, electron-withdrawing groups, like nitro or carbonyl groups, deactivate the ring by drawing electron density away from it, which slows down the reaction. lumenlearning.comnumberanalytics.com

The directing effect of these substituents is also significant. The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the para position is already occupied by the isopropylsulfonyl group, so electrophilic substitution would be expected to occur primarily at the positions ortho to the methyl group.

Substituent on Aryl RingElectronic EffectImpact on Reactivity (vs. Benzene)Directing Effect
-CH₃ (Methyl)Electron-Donating (Activating)IncreasesOrtho, Para
-OH (Hydroxyl)Strongly Electron-Donating (Activating)Strongly IncreasesOrtho, Para
-NO₂ (Nitro)Strongly Electron-Withdrawing (Deactivating)Strongly DecreasesMeta
-Cl (Chloro)Electron-Withdrawing (Deactivating)DecreasesOrtho, Para

Variation of the Alkyl (Isopropyl) Group: Electronic and Steric Effects

The alkyl group attached to the sulfonyl moiety influences reactivity through both electronic and steric effects.

Electronic Effects: Alkyl groups are generally considered to have similar, weakly electron-withdrawing inductive effects relative to hydrogen. nih.gov Computational studies using Hirshfeld charge analysis suggest there is no significant difference between the inductive effects of various alkyl groups like methyl, ethyl, isopropyl, and tert-butyl. nih.gov Therefore, changing the alkyl group from isopropyl to another alkyl group is not expected to cause a major shift in reactivity due to electronic factors alone.

Steric Effects: The size and branching of the alkyl group exert a significant steric influence. mdpi.com The isopropyl group in this compound is bulkier than a methyl or ethyl group. This steric hindrance can affect the rate of reactions occurring at or near the sulfonyl group. For example, in Michael-type addition reactions involving α,β-ethylenic sulfones, the size of the alkyl group attached to the sulfonyl heteroatom affects the rate of conjugate addition. nih.gov Molecular modeling has shown that bulkier alkyl groups can shield the reaction center, with the relative rates of addition following the order: Ethyl > Isopropyl > tert-Butyl. nih.gov This trend is attributed to the "remote" alkyl groups not being truly remote from the reaction site, thus impeding the approach of nucleophiles. nih.gov Increased steric hindrance from larger, branched alkyl groups can prevent competing reactions, thereby facilitating desired rearrangements in certain systems. mdpi.com

Alkyl GroupRelative Steric BulkExpected Impact on Reaction Rate at Sulfonyl Group
Methyl (-CH₃)LowHighest
Ethyl (-CH₂CH₃)ModerateHigh
Isopropyl (-CH(CH₃)₂)HighModerate
tert-Butyl (-C(CH₃)₃)Very HighLowest

Synthesis and Reactivity of Fluorinated Sulfonylbenzenes

The introduction of fluorine into the structure of aryl sulfones can significantly alter their chemical and physical properties. Fluorinated sulfonylbenzenes can be synthesized through various methods, including the reaction of fluorinated aromatic compounds with sulfonylating agents. For instance, 1,2-Difluoro-4-(methylsulfonyl)benzene can be prepared via a Friedel-Crafts reaction using methanesulfonic anhydride (B1165640) and a suitable catalyst. google.com More advanced methods involve the deprotonation-fluorination of precursor sulfones to create α-fluoro synthons, which can then be used in subsequent reactions like modified Julia olefinations. nih.gov

The high electronegativity of fluorine atoms generally makes the aromatic ring more electron-deficient, thereby deactivating it towards electrophilic attack. However, fluorinated sulfones are valuable intermediates. The ease of synthesis for certain fluorinated sulfones enables their use in late-stage functionalization to create fluorinated analogs of biologically active compounds. researchgate.net These α-fluoro sulfone synthons can react with a variety of aldehydes and ketones to produce regiospecifically fluorinated olefins in high yields. nih.gov

Photochemical and Electrochemical Behavior of Substituted Aryl Sulfones

Photochemical Behavior: Substituted aryl sulfones and related sulfonates exhibit interesting reactivity upon irradiation with light. nih.govacs.org A common photochemical pathway for aryl sulfonate esters is the photo-Fries rearrangement, which involves the cleavage of the S-O bond, migration of the sulfonyl group, and subsequent recombination to form ortho-hydroxyaryl sulfones. nih.govresearchgate.net This reaction typically proceeds from the singlet excited state. researchgate.net The photolysis of benzylic sulfonyl compounds can also lead to the formation of benzyl (B1604629) and sulfonyl radicals, which can be applied to the synthesis of other sulfones or sulfinic acids. acs.org The specific photoproducts and reaction efficiency can be influenced by the solvent and the nature of the substituents on the aryl ring.

Electrochemical Behavior: The electrochemical properties of aryl sulfones are utilized in both their synthesis and their reactions. Aryl sulfones can be synthesized via the electrochemical cross-coupling of arenes with sodium sulfinates, a method that avoids the need for transition metals or chemical oxidants. researchgate.net The electrochemical reduction of alkyl sulfones has also been explored. The first reduction potentials (Ered) of sulfones can be measured to assess the ease of single-electron reduction, which correlates with their reactivity in subsequent radical reactions. rsc.org For instance, tertiary radicals can be generated through the single-electron reduction of alkyl sulfones, which can then participate in Giese-type addition reactions. rsc.org Anodic oxidation of certain aromatic compounds in the presence of sulfinates can also lead to the formation of aryl sulfones through a radical-radical cross-coupling mechanism. researchgate.net

Development of Structure-Activity Relationship Models for Chemical Processes

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its reactivity or biological activity. nih.gov For chemical processes involving aryl sulfones, these models can predict reactivity based on physicochemical and structural properties.

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of related sulfone compounds with known reactivity data is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the molecules' physicochemical properties (e.g., electronic parameters like Hammett constants, steric parameters like Taft constants, and hydrophobic parameters like logP), are calculated for each compound. nih.gov

Model Construction: A mathematical relationship is formulated to correlate the descriptors with the observed activity or reactivity. nih.gov This often involves statistical methods like multiple linear regression or machine learning algorithms.

Validation: The model's predictive power is tested using internal and external validation techniques.

For aryl alkyl sulfones, SAR studies have confirmed that modifications to the aryl and alkyl moieties can significantly impact their properties. For example, in a series of arylsulfonylimidazolidinones studied as anticancer agents, SAR analysis revealed that an intact 4-phenyl-l-benzenesulfonylimidazolidinone pharmacophore was essential for activity, and that hydrophobic substitutions at a specific position on the aminobenzenesulfonyl moiety enhanced cytotoxicity. nih.gov Such studies are crucial for the rational design of new sulfone derivatives with tailored reactivity for specific chemical applications.

Q & A

Basic: What are the optimized synthetic routes for 1-(Isopropylsulfonyl)-4-methylbenzene, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves sulfonation and alkylation steps. A validated approach includes the reaction of 4-methylbenzene derivatives with isopropylsulfonyl chloride under controlled pH (e.g., sodium acetate buffer at pH 4.6 to stabilize intermediates) . Solvent selection (e.g., 2-MeTHF vs. toluene) significantly impacts yield due to polarity effects; for example, 2-MeTHF, a green solvent, enhances cyclization efficiency compared to toluene . Key parameters to optimize include temperature (reflux conditions), stoichiometry of sulfonylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Structural validation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm sulfonyl and methyl substituents. For example, the methyl group at the para position appears as a singlet (~δ 2.3 ppm), while the isopropylsulfonyl group shows distinct splitting patterns in 1H^1H NMR .
  • HPLC : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35) to assess purity, with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H+^+] at m/z 234.2945) .

Advanced: What mechanistic insights explain conflicting reactivity data in sulfonation reactions of 4-methylbenzene derivatives?

Answer:
Contradictions in sulfonation outcomes (e.g., regioselectivity or byproduct formation) often arise from:

  • Electrophilic Aromatic Substitution (EAS) Dynamics : Steric hindrance from the isopropylsulfonyl group may redirect electrophilic attack to meta positions in some derivatives, conflicting with para-directing predictions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents, altering reaction pathways .
  • Catalytic Intermediates : Trace metal impurities (e.g., Fe3+^{3+}) in reagents can catalyze side reactions, necessitating chelating agents during synthesis .

Advanced: How does this compound interact with biological targets, and what experimental models validate its biochemical relevance?

Answer:
The compound’s sulfonyl group enables hydrogen bonding with enzymatic active sites. For example:

  • Kinase Inhibition : Derivatives like ZX-42 (containing the isopropylsulfonyl motif) inhibit EML4-ALK fusion proteins in lung cancer cells (H2228 line) via MTT assays, showing IC50_{50} values < 1 µM .
  • Proteomic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins like microtubule-associated kinases .
  • In Vivo Models : Xenograft studies in mice with H2228 tumors demonstrate dose-dependent tumor suppression, validated via immunohistochemistry (IHC) for apoptosis markers .

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Discrepancies in NMR or MS data often stem from:

  • Tautomerism or Conformational Isomerism : Dynamic NMR (DNMR) at variable temperatures (e.g., -40°C to 25°C) can freeze rotational isomers of the sulfonyl group .
  • Impurity Interference : Use preparative HPLC to isolate stereoisomers, followed by X-ray crystallography for absolute configuration determination .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to distinguish overlapping signals in crowded spectra .

Advanced: How can computational methods enhance the design of this compound derivatives for material science applications?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transport in organic semiconductors .
  • Molecular Dynamics (MD) Simulations : Model self-assembly behavior in polymer matrices, focusing on sulfonyl group interactions with π-conjugated systems .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with thermal stability for high-performance material design .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonyl chloride byproducts .
  • Waste Management : Segregate halogenated waste (e.g., from sulfonation steps) and dispose via certified hazardous waste contractors .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Answer:

  • LC-MS/MS Sensitivity : Detect sub-ppm impurities (e.g., residual isopropylsulfonyl chloride) using triple quadrupole MS with multiple reaction monitoring (MRM) .
  • Matrix Effects : Employ matrix-matched calibration standards to correct for ion suppression in complex mixtures .
  • Stability-Indicating Methods : Forced degradation studies (e.g., acid/base hydrolysis) validate HPLC methods’ ability to resolve degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.